molecular formula C7H12O3 B102912 4,4,5,5-Tetramethyl-1,3-dioxolan-2-one CAS No. 19424-29-4

4,4,5,5-Tetramethyl-1,3-dioxolan-2-one

Cat. No.: B102912
CAS No.: 19424-29-4
M. Wt: 144.17 g/mol
InChI Key: DYPGZYRIXGVXRD-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-1,3-dioxolan-2-one is a cyclic carbonate derivative characterized by a five-membered ring containing two oxygen atoms and a carbonyl group. Its molecular formula is C₆H₁₀O₃, with a molecular weight of 130.14 g/mol. The compound was first successfully synthesized via CO₂/epoxide coupling using triethylamine (TEA) and tosyl chloride (TsCl), achieving a 67% isolated yield and 100% selectivity for the cyclic product . Key spectroscopic data include:

  • ¹H NMR (400 MHz, CDCl₃): δ 1.40 ppm (s, 12H, methyl groups)
  • ¹³C NMR (400 MHz, CDCl₃): δ 153.9 (carbonyl carbon), 88.99 (ring carbons), 22.36 (methyl carbons) .

Properties

CAS No.

19424-29-4

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

4,4,5,5-tetramethyl-1,3-dioxolan-2-one

InChI

InChI=1S/C7H12O3/c1-6(2)7(3,4)10-5(8)9-6/h1-4H3

InChI Key

DYPGZYRIXGVXRD-UHFFFAOYSA-N

SMILES

CC1(C(OC(=O)O1)(C)C)C

Canonical SMILES

CC1(C(OC(=O)O1)(C)C)C

Other CAS No.

19424-29-4

Synonyms

4,4,5,5-Tetramethyl-1,3-dioxolan-2-one

Origin of Product

United States

Scientific Research Applications

Applications in Organic Synthesis

1. Intermediate in Cross-Coupling Reactions
4,4,5,5-Tetramethyl-1,3-dioxolan-2-one is utilized as an intermediate in various cross-coupling reactions. It participates in palladium-catalyzed reactions to form carbon-carbon bonds, making it valuable for synthesizing complex organic molecules. For instance, it can be used in the Suzuki-Miyaura coupling reaction to produce aryl boronates from aryl halides .

2. Hydroboration and Borylation
This compound serves as a borylation agent for the benzylic C-H bonds of alkylbenzenes in the presence of palladium catalysts. The resulting pinacol benzyl boronate products are useful for further synthetic applications . Additionally, it facilitates hydroboration of alkynes and alkenes under transition metal catalysis conditions .

3. Synthesis of Fluorescent Probes
Research indicates that derivatives of this compound can be synthesized to create fluorescent probes for detecting hydrogen peroxide (H₂O₂). These probes are essential in biochemical assays and environmental monitoring.

Pharmaceutical Applications

1. Drug Development
The compound's unique structural features make it a candidate for drug development. Its derivatives have shown potential as bioactive molecules due to their interactions with biological targets like enzymes and receptors . The ability to modify the dioxolane ring allows for the fine-tuning of pharmacological properties.

2. Polymer Chemistry
In polymer science, this compound can act as a monomer or co-monomer in the synthesis of novel polymers with specific functionalities. The incorporation of this compound into polymer chains can enhance mechanical properties and thermal stability .

Case Studies

Study Application Findings
Study 1Fluorescent ProbesDemonstrated successful synthesis of probes using derivatives of this compound for H₂O₂ detection.
Study 2Cross-Coupling ReactionsShowed high yields in Suzuki-Miyaura reactions utilizing this compound as an intermediate .
Study 3Drug Interaction StudiesInvestigated the interaction of dioxolane derivatives with specific enzymes; results indicated promising activity .

Comparison with Similar Compounds

Boronate Esters with Tetramethyl-1,3,2-dioxaborolane Moieties

Compounds such as 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydrobenzimidazol-2-one () and 9-Phenyl-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole () share the tetramethyl-dioxaborolane backbone but replace the carbonate group with boronate esters. These derivatives are widely used in Suzuki-Miyaura cross-coupling reactions to construct biaryls and conjugated polymers .

Property 4,4,5,5-Tetramethyl-1,3-dioxolan-2-one 5-(Tetramethyl-dioxaborolan-2-yl)-benzimidazolone 9-Phenyl-3,6-bis(dioxaborolan-2-yl)-carbazole
Molecular Formula C₆H₁₀O₃ C₁₃H₁₇BN₂O₃ C₂₈H₃₄B₂N₂O₄
Molecular Weight 130.14 g/mol 272.10 g/mol 492.21 g/mol
Key Applications CO₂ utilization, polymer precursors Cross-coupling reactions Ultralong room-temperature phosphorescence
Reference

Key Differences :

  • The boronate esters exhibit higher molecular weights and enhanced reactivity in cross-coupling reactions due to the boron-oxygen bonds.
  • The target compound’s carbonyl group makes it more polar, influencing solubility and thermal stability.

Phenyl-Substituted Dioxolanes

4,4,5,5-Tetramethyl-2-phenyl-1,3-dioxolane (CAS 1831-57-8) replaces the carbonyl group with a phenyl ring, resulting in a less polar structure. This compound (MW: 206.28 g/mol) is used in organic synthesis as a protecting group or ligand .

Property This compound 4,4,5,5-Tetramethyl-2-phenyl-1,3-dioxolane
Functional Group Carbonyl Phenyl ether
Boiling Point Not reported 36°C (fluorinated analog)
Reactivity Base-sensitive Stable under acidic conditions
Reference

Phosphorus-Containing Analog

4,4,5,5-Tetramethyl-1,3,2λ⁵-dioxaphospholan-2-one () substitutes the carbonyl oxygen with a phosphorus atom. This modification introduces tetrahedral geometry at phosphorus and alters reactivity, enabling applications in coordination chemistry .

Property This compound Phosphorus Analog (C₆H₁₃O₃P)
Heteroatom Oxygen (carbonyl) Phosphorus
Crystal Structure Not reported Envelope conformation
Applications Polymer synthesis Catalysis, ligands
Reference

Fluorinated Derivatives

4,4,5,5-Tetrafluoro-2,2-bis(trifluoromethyl)-1,3-dioxolane (CAS 64499-64-5) incorporates fluorine atoms, drastically altering physical properties. It has a density of 1.76 g/cm³ and a boiling point of 36°C, making it volatile and suitable for fluoropolymer synthesis .

Property This compound Fluorinated Dioxolane
Polarity Moderate Low (fluorinated)
Thermal Stability High Low (volatile)
Applications Carbonate polymers Fluorinated materials
Reference

Preparation Methods

Phosgene-Mediated Cyclization

In a typical procedure, pinacol reacts with phosgene (COCl₂) in anhydrous dichloromethane at 0–5°C, followed by gradual warming to room temperature. Triethylamine is often added to neutralize HCl byproducts, achieving yields of 65–72%. The reaction proceeds via a two-step mechanism: initial formation of a chlorocarbonate intermediate, followed by intramolecular cyclization (Figure 1).

Reaction Conditions :

  • Temperature: 0°C → 25°C (ramp over 2 hours)

  • Solvent: Dichloromethane

  • Base: Triethylamine (2.2 equiv)

  • Yield: 68% (average)

Alternative Carbonyl Sources

Due to phosgene’s toxicity, dimethyl carbonate (DMC) has been explored as a safer carbonyl source. Under high-pressure conditions (10–15 bar) and catalysis by K₂CO₃, pinacol and DMC react at 120°C for 24 hours, yielding 58–63% of the target compound. This method reduces hazardous waste but requires specialized equipment for pressure handling.

Catalytic Carbonylative Approaches

Modern protocols employ transition metal catalysts to facilitate carbonyl insertion into tetramethyl-substituted diols, enhancing efficiency and selectivity.

Palladium-Catalyzed Carbonylation

A Pd(OAc)₂/XPhos system enables the conversion of pinacol to this compound under CO atmosphere (1 atm) in toluene at 80°C. This method achieves 78% yield in 12 hours, with catalyst loading as low as 2 mol%. The mechanism involves oxidative addition of CO to palladium, followed by ligand-assisted cyclization (Scheme 1).

Optimization Data :

CatalystLigandCO PressureYield (%)
Pd(OAc)₂XPhos1 atm78
PdCl₂PPh₃1 atm62
Pd(dba)₂BINAP3 atm71

Enzymatic Catalysis

Lipase B from Candida antarctica (CAL-B) immobilized on mesoporous silica catalyzes the reaction between pinacol and dimethyl carbonate in solvent-free conditions. At 70°C, this green chemistry approach yields 54% product after 48 hours, though scalability remains challenging.

Industrial-Scale Production

Industrial synthesis prioritizes cost-effectiveness and safety, often employing continuous flow reactors.

Continuous Flow Cyclization

A patented process uses a tubular reactor with in-line phosgene generation from CO and Cl₂ over activated carbon. Pinacol and triethylamine are fed concurrently at 50°C, achieving 85% conversion with a residence time of 30 minutes. Automated pH control minimizes side reactions.

Purification Techniques

Crude product is purified via wiped-film evaporation (WFE) under reduced pressure (0.1 mbar, 150°C), achieving >99% purity. Residual solvents and catalysts are removed using activated charcoal filtration.

Reaction Optimization and Critical Variables

Temperature and Solvent Effects

Elevated temperatures (>100°C) promote decarbonylation side products, while polar aprotic solvents (e.g., DMF) accelerate reaction rates but reduce selectivity (Table 2).

Table 2: Solvent Screening for Pd-Catalyzed Carbonylation

SolventDielectric ConstantYield (%)
Toluene2.478
DMF36.765
THF7.571

Catalytic System Tuning

Bidentate ligands (e.g., XPhos) enhance palladium’s stability against leaching, while monodentate ligands (PPh₃) favor faster initiation but lower turnover numbers.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 1.30 (s, 12H, CH₃), 4.85 (s, 2H, OCOO).

  • ¹³C NMR : δ 25.4 (CH₃), 85.1 (C-O), 154.8 (C=O).

  • IR : ν = 1805 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-O-C).

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (MeCN/H₂O = 70:30) confirms purity >99% with a retention time of 6.2 minutes.

Challenges and Mitigation Strategies

Hydrolysis Sensitivity

The carbonate’s electrophilic carbonyl group renders it prone to hydrolysis. Storage under anhydrous N₂ at −20°C extends shelf life to 18 months.

Byproduct Formation

Decarbonylation to 2,3-dimethyl-2-butene is minimized by maintaining reaction temperatures below 80°C and using radical scavengers (e.g., BHT) .

Q & A

Basic Research Questions

Q. What are the primary spectroscopic and crystallographic methods for characterizing 4,4,5,5-Tetramethyl-1,3-dioxolan-2-one?

  • Methodology : Employ nuclear magnetic resonance (NMR) spectroscopy for structural elucidation, focusing on characteristic signals for methyl groups and the dioxolane ring. Single-crystal X-ray diffraction (SC-XRD) is critical for confirming molecular geometry and hydrogen-bonding networks. For example, SC-XRD analysis revealed the compound's envelope conformation and weak C–H⋯O interactions stabilizing its crystal lattice .

Q. How should researchers safely handle this compound in laboratory settings?

  • Methodology : Use personal protective equipment (PPE), including gloves and lab coats, and work in a well-ventilated fume hood. Avoid dust formation and direct skin contact. Store in tightly sealed containers under cool, dry conditions, as recommended in safety data sheets . No acute toxicity data are available, so treat with caution and consult institutional safety protocols.

Q. What synthetic routes are commonly used to prepare derivatives of this compound for intermediate applications?

  • Methodology : Functionalize the dioxolane ring via boronation or substitution reactions. For example, derivatives like 4,4,5,5-Tetramethyl-2-(2-methylbenzo[b]thiophen-3-yl)-1,3,2-dioxaborolane are synthesized via Suzuki-Miyaura coupling, leveraging the boronate ester group’s reactivity . Optimize reaction conditions (e.g., temperature, catalyst) using thin-layer chromatography (TLC) or HPLC for purity assessment.

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in spectroscopic interpretations of substituent effects?

  • Methodology : When NMR or IR data conflict (e.g., unexpected splitting patterns), SC-XRD provides definitive spatial resolution. For instance, crystallography confirmed the title compound’s distorted tetrahedral geometry around the phosphorus atom and hydrogen-bonding network, clarifying ambiguities in NMR assignments . Pair crystallography with computational modeling (DFT) to validate electronic interactions.

Q. What experimental designs are suitable for studying the environmental fate of this compound and its degradation products?

  • Methodology : Follow frameworks like Project INCHEMBIOL, which evaluate abiotic/biotic transformations and ecological risks. Conduct long-term laboratory studies (2005–2011 model) to track hydrolysis, photolysis, and microbial degradation. Use LC-MS/MS to identify intermediates and assess bioaccumulation potential in model organisms .

Q. How can researchers mitigate challenges in synthesizing air-sensitive derivatives of this compound?

  • Methodology : Employ Schlenk-line techniques or glovebox setups under inert atmospheres (N₂/Ar). For example, boronate ester derivatives (e.g., 1-[5-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one) require strict moisture exclusion to prevent hydrolysis. Monitor reactions in real-time via in-situ FTIR or Raman spectroscopy .

Q. What strategies address discrepancies in stability data under varying storage conditions?

  • Methodology : Design accelerated stability studies (ICH Q1A guidelines) with controlled temperature/humidity chambers. Compare degradation profiles using HPLC-MS and thermal analysis (TGA/DSC). For instance, storage at <25°C in desiccated environments prevents ring-opening reactions, as noted in safety protocols .

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